molecular formula C13H15N7O3 B2868040 3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034416-23-2

3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2868040
CAS No.: 2034416-23-2
M. Wt: 317.309
InChI Key: MRLGIVGSAKWJEH-UHFFFAOYSA-N
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Description

3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide is a novel chemical entity based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This compound is provided exclusively for non-clinical research purposes. It is intended for use by qualified laboratory and scientific professionals only. It is not intended for human or veterinary diagnostic or therapeutic uses. The triazolopyridazine core is a privileged structure in drug discovery, known for its potential in targeting infectious diseases. For instance, related analogs have demonstrated potent in vitro activity against Cryptosporidium parvum, a pathogenic parasite that causes severe diarrheal disease, suggesting this chemotype could be valuable for developing new anti-parasitic agents . The molecular architecture of this compound, which features a methoxy-decorated triazolopyridazine head group linked to a methylpyrazole carboxamide, is designed for exploration in structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological targets, optimize for desired potency, and investigate strategies to mitigate off-target interactions, such as with the hERG ion channel, a common consideration in lead optimization . This product is for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methoxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O3/c1-19-7-8(13(18-19)23-3)12(21)14-6-10-16-15-9-4-5-11(22-2)17-20(9)10/h4-5,7H,6H2,1-3H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLGIVGSAKWJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features
Compound Name Core Structure Substituents/Linkers Molecular Formula Molecular Weight (g/mol)
Target Compound Triazolo[4,3-b]pyridazine 3-Methoxy, 6-methoxy, methylpyrazole carboxamide (methylene linker) Not provided Not provided
4-(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide Triazolo[4,3-b]pyridazine 6-Methoxy, butanamide linker to thiazolyl-pyridinyl group Not provided Not provided
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide Pyrazolo[3,4-b]pyridine 3,6-Dimethyl, phenyl, ethyl-methylpyrazole carboxamide C21H22N6O 374.4

Key Observations :

  • Core Heterocycle: The target compound’s triazolopyridazine core differs from the pyrazolo[3,4-b]pyridine in .
  • Substituents : The target’s dual methoxy groups contrast with the dimethyl and phenyl groups in ’s compound. Methoxy substituents enhance solubility but may reduce membrane permeability compared to hydrophobic methyl/phenyl groups .
  • Linker Flexibility : The target’s methylene linker is shorter and less flexible than the butanamide chain in ’s compound, which could influence binding kinetics and target selectivity .
Physicochemical Properties
  • Solubility : The thiazolyl-pyridinyl group in ’s compound introduces a polar heterocycle, likely improving aqueous solubility compared to the target’s pyrazole carboxamide. However, the target’s methoxy groups may partially offset this difference .
Pharmacological Activity
  • The extended linker may allow deeper penetration into hydrophobic pockets .
  • ’s Compound : The pyrazolo[3,4-b]pyridine core is prevalent in Aurora kinase inhibitors. Its phenyl and ethyl-methyl groups may enhance affinity for hydrophobic binding sites but reduce solubility .
  • Target Compound : While direct activity data is unavailable, its triazolopyridazine core and methoxy groups align with selective kinase inhibitors (e.g., CDK or FLT3). The methylpyrazole carboxamide may mimic adenine’s hydrogen-bonding interactions in kinase ATP sites .

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